Nemadectin
Description
structure given in first source; isolated from Streptomyces cyaneogriseus sp. noncyanogenus; used against Psoroptes ovis as an insecticide
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMRVVYUVPIAN-AQUURSMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883099 | |
| Record name | Nemadectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-84-7 | |
| Record name | Nemadectin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemadectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMADECTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery of Nemadectin from Streptomyces cyaneogriseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemadectin, a 16-membered macrocyclic lactone produced by the actinomycete Streptomyces cyaneogriseus, stands as a significant discovery in the field of antiparasitic agents.[1][2][3] Its potent and broad-spectrum activity against various nematodes and arthropods has established it as a critical molecule in both veterinary and human medicine.[4][5][6] This technical guide provides an in-depth overview of the discovery of this compound, focusing on the producing organism, fermentation processes, isolation and purification strategies, and the elucidation of its complex chemical structure. Furthermore, we delve into the genetic regulation of this compound biosynthesis, highlighting key regulatory elements that have been harnessed to improve production yields. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product discovery and development, offering detailed experimental protocols and quantitative data to facilitate further research and application.
Introduction
The discovery of this compound from the fermentation broth of Streptomyces cyaneogriseus ssp. noncyanogenus marked a significant advancement in the development of endectocides.[1][3] this compound is a member of the milbemycin class of macrolides, which are structurally related to the avermectins. A methoxime derivative of this compound, moxidectin, is widely used in animal health to control insects and helminths.[1] The complex structure of this compound, coupled with its potent biological activity, has made it a subject of extensive research, from optimizing its production to understanding its mode of action.[4] This guide will provide a detailed technical overview of the key aspects of this compound's discovery and development.
The Producing Microorganism: Streptomyces cyaneogriseus
Streptomyces cyaneogriseus is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae.[1][2] Strains of this species, particularly S. cyaneogriseus ssp. noncyanogenus, have been identified as the primary producers of this compound.[1][3] The complete genome of S. cyaneogriseus ssp. noncyanogenus has been sequenced, providing valuable insights into the biosynthetic gene cluster responsible for this compound production and its overall metabolic capabilities.[7][8]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces cyaneogriseus. The optimization of fermentation parameters is crucial for maximizing the yield of the target compound.[9][10]
Experimental Protocol: Fermentation of Streptomyces cyaneogriseus
This protocol is based on methodologies described for enhancing this compound production.[2][3]
1. Strain Maintenance and Inoculum Preparation:
-
Maintain cultures of Streptomyces cyaneogriseus on a solid medium containing (g/L): glucose 4.0, maltose 1.3, yeast extract 4.0, starch 5.0, soybean meal 5.0, dextrin 5.0, KNO₃ 1.0, K₂HPO₄ 0.5, NaCl 0.5, MgSO₄ 0.5, CaCO₃ 0.1, and agar 20.0.[3]
-
Adjust the pH to 6.8-7.0 and incubate at 28°C for 10-12 days.[3]
-
For inoculum development, transfer mycelia into a 250-mL flask containing 20 mL of seed medium.[3]
-
The seed medium consists of (g/L): glucose 10.0, yeast meal 10.0, yeast extract 5.0, soybean meal 15.0, dextrin 20.0, K₂HPO₄ 1.0, MgSO₄ 1.0, and CaCO₃ 4.0.[3]
-
Incubate the seed culture at 28°C and 200 rpm for 24-28 hours.[2][3]
2. Production Fermentation:
-
Inoculate a 250-mL flask containing 25 mL of fermentation medium with 10% (v/v) of the seed culture.[2][3]
-
The fermentation medium is composed of (g/L): glucose 80.0, yeast meal 5.0, lactose 35.0, soybean meal 27.5, corn meal 2.5, MgSO₄ 1.0, and CaCO₃ 4.0.[2]
-
Maintain the fermentation at 28°C with agitation at 200 rpm for 8 days, keeping the pH between 7.0 and 7.2.[2][3]
-
Monitor dissolved oxygen levels, as sufficient oxygen is essential for cell growth and this compound biosynthesis.[9]
Isolation and Purification of this compound
Following fermentation, this compound must be extracted from the fermentation broth and purified.
Experimental Protocol: Extraction and Purification
This protocol is a generalized procedure based on common practices for isolating macrolides from fermentation broths.[11][12]
1. Mycelial Separation and Extraction:
-
At the end of the fermentation, separate the mycelia from the broth by filtration, possibly using a filter aid like diatomaceous earth.[11]
-
Extract the wet mycelial cake with an organic solvent such as methanol or butyl acetate.[11]
-
If using a water-miscible solvent like methanol, the extract will need to be concentrated before proceeding to a liquid-liquid extraction with a water-immiscible solvent like dichloromethane.[11]
2. Purification:
-
Concentrate the organic extract under vacuum to yield a crude residue.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound and concentrate to obtain the final product.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.[13]
Spectroscopic Data
While specific raw data is not provided in the initial search, the following table outlines the types of data that would have been generated.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.[13][][15] |
| ¹H Nuclear Magnetic Resonance (NMR) | Determines the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.[13][16][17] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Determines the number and types of carbon atoms in the molecule.[18] |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[13][] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds).[13][] |
| Ultraviolet (UV) Spectroscopy | Provides information about the conjugated systems within the molecule. This compound exhibits a UV maximum at 244 nm in methanol. |
Table 1: Spectroscopic Techniques for this compound Structure Elucidation
Biosynthesis and Genetic Regulation
The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster. The regulation of this cluster is complex and involves several key genetic elements.
The nemR Regulatory Gene
A significant breakthrough in understanding and improving this compound production came with the characterization of nemR, a cluster-situated regulatory gene.[1][2] nemR encodes a LAL-family transcriptional regulator that is essential for this compound biosynthesis.[1][2]
-
Positive Regulation: NemR acts as a positive regulator, directly activating the transcription of several operons within the this compound biosynthetic gene cluster, including nemA1-1/A1-2/A2, nemC, and nemA4/A3/E/D.[1]
-
Increased Production: Overexpression of nemR in S. cyaneogriseus has been shown to significantly increase this compound production.[1][2]
Quorum Sensing System
A quorum-sensing system, ScyA1/ScyR1, has also been identified as a positive regulator of this compound production.[19] This system, belonging to the Aco/ArpA-like family, further illustrates the intricate regulatory network controlling the synthesis of this important antibiotic.[19]
Quantitative Data on this compound Production
Genetic manipulation of the regulatory genes has led to substantial improvements in this compound yields.
| Strain/Condition | This compound Yield Increase (%) | Final Titer (mg/L) | Reference |
| Overexpression of nemR (native promoter) | 56.5 | Not specified | [2][20] |
| Overexpression of nemR (strong constitutive promoter) | 73.5 | Not specified | [2][20] |
| Overexpression of nemR (different study) | 79.9 | Not specified | [1] |
| Overexpression of the entire biosynthetic gene cluster | 108.6 | 509 | [2][20] |
Table 2: Enhancement of this compound Production through Genetic Engineering
Visualizations
Signaling Pathway of NemR Regulation
Caption: Regulatory cascade of NemR in this compound biosynthesis.
Experimental Workflow for this compound Discovery
Caption: General workflow for the discovery and isolation of this compound.
Conclusion
The discovery of this compound from Streptomyces cyaneogriseus is a testament to the power of microbial natural product screening. The subsequent elucidation of its biosynthetic pathway and regulatory networks has not only provided a deeper understanding of its production but has also paved the way for significant yield improvements through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for the scientific community, aiming to spur further innovation in the discovery, development, and production of this important antiparasitic agent. As the challenge of drug resistance continues to grow, the story of this compound serves as a compelling example of how natural products can be harnessed to address critical needs in global health.
References
- 1. Characterization of a LAL-type regulator NemR in this compound biosynthesis and its application for increasing this compound production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of commercial antibiotics this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing this compound production by Streptomyces cyaneogriseus ssp. noncyanogenus through quantitative evaluation and optimization of dissolved oxygen and shear force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104628802B - Method for extracting and purifying this compound from fermentation liquid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. New this compound congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of this compound and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]
- 20. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Nemadectin Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of nemadectin, a potent anthelmintic compound belonging to the milbemycin class of macrocyclic lactones. This document details the mechanism of action, quantitative SAR data, experimental protocols, and key signaling pathways involved in its biological activity.
Introduction
This compound is a fermentation product of Streptomyces cyaneogriseus and serves as a crucial starting material for the synthesis of the widely used anthelmintic, moxidectin.[1][2] Like other macrocyclic lactones such as the avermectins, this compound exerts its potent anthelmintic, insecticidal, and acaricidal activity by targeting the nervous system of invertebrates.[1][3] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the development of new, more effective, and specific antiparasitic agents.
Mechanism of Action
The primary target of this compound and other macrocyclic lactones in invertebrates is the glutamate-gated chloride channel (GluCl).[4][5][6] These channels are ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates, including nematodes and arthropods.[4][7]
The binding of this compound to GluCls leads to the irreversible opening of the chloride ion channel.[4][6] This influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, leading to the cessation of electrical signal transmission.[4][8] The ultimate effect on the parasite is flaccid paralysis and death.[5] The specificity of this compound for invertebrate GluCls over vertebrate ligand-gated ion channels contributes to its favorable safety profile in mammals.[6]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from various studies on this compound and its analogs, providing insights into the structural modifications that influence their biological activity.
Table 1: Nematicidal and Acaricidal Activity of this compound and its Congeners
| Compound | Target Organism | Assay Type | Activity (IC50) | Reference |
| This compound Congener 1 | Caenorhabditis elegans | Nematicidal | > this compound | [9] |
| This compound Congener 2 | Caenorhabditis elegans | Nematicidal | 0.7 ± 0.2 µg/mL | [9] |
| This compound Congener 2 | Adult Mites | Acaricidal | 2.3 ± 0.9 µg/mL | [9] |
| This compound Congener 2 | Mite Eggs | Acaricidal | 17.5 ± 2.1 µg/mL | [9] |
| Milbemycin A3/A4 | Caenorhabditis elegans | Nematicidal | > 0.7 ± 0.2 µg/mL | [9] |
Table 2: Insecticidal and Nematicidal Activity of Avermectin Analogues
| Compound | Target Organism | Activity (LC50 in µM) | Reference |
| Avermectin | Tetranychus Cinnabarinus | 0.013 | [10] |
| Compound 9j | Tetranychus Cinnabarinus | 0.005 | [10] |
| Compound 16d | Tetranychus Cinnabarinus | 0.002 | [10] |
| Avermectin | Bursaphelenchus xylophilus | 6.746 | [10] |
| Compound 9b | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9d-f | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9h | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9j | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9l | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9n | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9p | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9r | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 9v | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Compound 17d | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |
| Avermectin | Aphis craccivora | 52.234 | [10] |
| Compound 9f | Aphis craccivora | 7.744 | [10] |
| Compound 9g | Aphis craccivora | 5.634 | [10] |
| Compound 9h | Aphis craccivora | 6.809 | [10] |
| Compound 9m | Aphis craccivora | 7.939 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound analogs. Below are representative protocols for key experiments.
In Vitro Anthelmintic Activity Assay (Nematode Motility Assay)
This protocol is a generalized procedure for assessing the effect of compounds on the motility of nematodes, such as Caenorhabditis elegans or parasitic species.
Materials:
-
Nematode culture (e.g., C. elegans grown on NGM plates with E. coli OP50)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
M9 buffer or other appropriate buffer
-
Microscope for observation
Procedure:
-
Nematode Preparation: Synchronize nematode cultures to obtain a population of the desired developmental stage (e.g., L4 larvae or young adults).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1% DMSO).
-
Assay Setup:
-
Add a defined number of nematodes (e.g., 10-20) to each well of the multi-well plate.
-
Add the test compound dilutions to the respective wells. Include positive control (e.g., a known anthelmintic like ivermectin or levamisole) and negative control (buffer with solvent) groups.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C for C. elegans) for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment:
-
At specified time points, observe the motility of the nematodes under a microscope.
-
Motility can be scored visually (e.g., number of motile vs. non-motile worms) or quantified using automated tracking software. A common method is to gently prod the worms with a platinum wire to check for movement.
-
-
Data Analysis: Calculate the percentage of paralyzed or dead nematodes for each concentration. Determine the EC50 or LC50 values using appropriate statistical software.
Glutamate-Gated Chloride Channel Electrophysiology Assay (Xenopus Oocyte Expression System)
This protocol describes the heterologous expression of GluCls in Xenopus laevis oocytes and subsequent electrophysiological recording to study the effects of this compound analogs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the GluCl subunits of interest
-
Two-electrode voltage-clamp (TEVC) setup
-
Recording chamber
-
Recording solutions (e.g., ND96)
-
Test compounds
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with the cRNA encoding the GluCl subunits. Incubate the oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Apply glutamate to the oocyte to elicit a baseline chloride current.
-
Co-apply or pre-apply the this compound analog with glutamate to assess its modulatory effect on the channel.
-
Perform dose-response experiments by applying a range of compound concentrations.
-
-
Data Analysis: Measure the amplitude of the chloride currents in response to glutamate and the test compounds. Plot dose-response curves and calculate EC50 or IC50 values.
Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound analogs for GluCls.
Materials:
-
Cell membranes or tissue homogenates expressing GluCls
-
Radiolabeled ligand (e.g., [³H]-ivermectin)
-
Unlabeled test compounds (this compound analogs)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a multi-well plate or microcentrifuge tubes, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of this compound's SAR. The following diagrams were generated using Graphviz (DOT language).
This compound's Mechanism of Action at the Synapse
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. AOP-Wiki [aopwiki.org]
- 8. researchgate.net [researchgate.net]
- 9. New this compound congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fermentation Process for Nemadectin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fermentation process for producing Nemadectin, a potent 16-membered macrocyclic lactone with significant anthelmintic properties. This compound serves as a crucial precursor for the semi-synthesis of Moxidectin, a widely used veterinary and human antiparasitic drug.[1][2] This document details the producing microorganism, fermentation parameters, downstream processing, and the genetic regulatory networks that govern this compound biosynthesis.
Producing Microorganism
The primary producer of this compound is the bacterium Streptomyces cyaneogriseus subspecies noncyanogenus.[1][2] This actinomycete is the cornerstone of industrial this compound production. Another species, Streptomyces microflavus, has also been reported to produce this compound congeners.
Fermentation Process
The production of this compound is achieved through submerged fermentation. The process can be broadly divided into inoculum preparation and the main fermentation stage. Optimization of media composition and process parameters is critical for maximizing yield.
Inoculum Development
A multi-stage inoculum development process is typically employed to ensure a healthy and abundant biomass for inoculation into the production fermenter.
Experimental Protocol: Inoculum Development
-
Spore Suspension Preparation: A spore suspension of S. cyaneogriseus ssp. noncyanogenus is prepared from a mature agar plate culture.
-
Seed Culture I (Flask): The spore suspension is inoculated into a seed culture medium in a shake flask. The culture is incubated at 28°C on a rotary shaker at 200-250 rpm for 24-48 hours.
-
Seed Culture II (Seed Fermenter): The first-stage seed culture is transferred to a larger seed fermenter containing the same or a similar medium. The culture is maintained at 28°C with agitation and aeration to achieve a mycelial concentration of 18-24% (v/v).[3]
Production Fermentation
The production phase involves the cultivation of S. cyaneogriseus ssp. noncyanogenus in a large-scale fermenter under controlled conditions to promote the synthesis of this compound.
Experimental Protocol: Production Fermentation
-
Inoculation: The seed culture is aseptically transferred to the production fermenter, typically at an inoculum size of 5-10% (v/v).[4]
-
Fermentation: The fermentation is carried out for 8-12 days. Key process parameters are monitored and controlled throughout the fermentation.
-
Fed-Batch Strategy: To overcome carbon source limitations and improve yield, a fed-batch strategy is often employed. When the initial sugar concentration drops, a concentrated glucose solution or a complete medium feed is initiated.[5]
Fermentation Media
The composition of the fermentation medium is a critical factor influencing this compound yield. Various media formulations have been reported, generally rich in complex carbon and nitrogen sources.
Table 1: Composition of Fermentation Media for this compound Production
| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B | Concentration (g/L) - Medium C |
| Glucose | 80.0[2] | 45.0[4] | 20.0-110.0[3] |
| Lactose | 35.0[2] | 20.0[4] | - |
| Dextrin | - | - | 1.0% (w/v)[3] |
| Soybean Meal | 27.5[2] | - | - |
| Soybean Cake Powder | - | 20.0[4] | - |
| Cottonseed Meal | - | 15.0[4] | - |
| Yeast Meal | 5.0[2] | - | - |
| Corn Meal | 2.5[2] | - | - |
| Soybean Peptone | - | - | 1.0% (w/v)[3] |
| Molasses | - | - | 1.0% (w/v)[3] |
| Sodium Nitrate | - | 0.5[4] | - |
| Magnesium Sulfate | 1.0[2] | 1.0[4] | 1.0-5.0[3] |
| Calcium Carbonate | 4.0[2] | 4.0[4] | 0.1% (w/v)[3] |
| Ferrous Sulfate | - | 0.66[4] | - |
| Nickel Chloride | - | 0.03[4] | - |
| Potassium Nitrate | - | - | 2.0-8.0[3] |
Key Fermentation Parameters
Precise control of fermentation parameters is essential for optimal growth and this compound production.
Table 2: Key Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Reference |
| Temperature | 27-30°C | [3][4] |
| pH | 6.0-7.5 | [4] |
| Agitation | 90-250 rpm (depending on scale) | [4] |
| Aeration | 0.5-1.0 vvm | [4] |
| Dissolved Oxygen | Maintained above 30% | [4] |
| Fermentation Time | 8-12 days | [2] |
Downstream Processing: Extraction and Purification
Following fermentation, this compound must be recovered from the fermentation broth and purified.
Experimental Protocol: this compound Extraction and Purification
-
Solid-Liquid Separation: The fermentation broth is first subjected to solid-liquid separation to harvest the mycelia, which contain the intracellular this compound. This can be achieved through filtration (e.g., using diatomaceous earth as a filter aid) or centrifugation.[3][6]
-
Extraction: The mycelial cake is extracted with an organic solvent. Ethanol is a commonly used solvent.[6][7] The extraction can be performed by immersion or reflux extraction.[7]
-
Concentration: The resulting extract is concentrated under vacuum to remove the solvent.
-
Solvent-Solvent Extraction: The concentrated extract is further purified by liquid-liquid extraction. A common method involves partitioning between a low-polarity organic solvent (e.g., dichloromethane) and an aqueous or polar solvent (e.g., formamide).[6]
-
Chromatographic Purification: The partially purified this compound is then subjected to chromatographic separation to achieve high purity. Macroporous resin chromatography and silica gel column chromatography are frequently employed.[6][7]
-
Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a high-purity final product.
Regulatory Control of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level. Understanding these regulatory networks is crucial for strain improvement and yield optimization.
The nemR Regulatory Gene
The nemR gene, located within the this compound biosynthetic gene cluster, encodes a Large ATP-binding protein of the LuxR family (LAL-type) transcriptional regulator.[1][8] NemR acts as a positive regulator, and its overexpression has been shown to significantly increase this compound production.[1][2] Conversely, deletion of nemR leads to a substantial decrease in yield.[2] NemR directly activates the transcription of several key operons within the biosynthetic gene cluster.[8]
The ScyA1/ScyR1 Quorum-Sensing System
A quorum-sensing (QS) system, designated ScyA1/ScyR1, also plays a significant role in regulating this compound production.[9] This system is homologous to the Aco/ArpA-like systems found in other Streptomyces species. ScyA1 is an autoregulator synthase, and ScyR1 is an autoregulator receptor. ScyA1 positively influences this compound production by activating the transcription of scyR1.[9]
Scale-Up Considerations
Transitioning from laboratory-scale to industrial-scale production presents several challenges. Key parameters that need to be carefully considered during scale-up include:
-
Oxygen Transfer: Maintaining an adequate oxygen transfer rate (OTR) is critical. This is often managed by adjusting agitation speed and aeration rates. The volumetric oxygen transfer coefficient (kLa) is a key parameter for scale-up.[10]
-
Mixing: Ensuring homogenous mixing in large fermenters is essential for uniform distribution of nutrients and to avoid temperature and pH gradients.
-
Shear Stress: High agitation rates can cause shear stress, which can damage mycelia and negatively impact production.
-
Sterility: Maintaining sterility in large-scale fermenters is paramount to prevent contamination.
Conclusion
The fermentation of this compound is a complex bioprocess that requires careful control of the producing organism, media composition, and numerous process parameters. A deep understanding of the underlying genetic regulatory networks provides opportunities for rational strain improvement. Furthermore, a well-defined downstream processing strategy is essential for obtaining a high-purity product. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development and optimization of this compound production.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102952832A - Method for producing this compound through fermenting - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. CN103664989A - Method used for preparing moxidectin using this compound fermentation broth - Google Patents [patents.google.com]
- 7. CN103588784A - Method for preparing high-purity this compound - Google Patents [patents.google.com]
- 8. Characterization of a LAL-type regulator NemR in this compound biosynthesis and its application for increasing this compound production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of this compound and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Natural Congeners and Derivatives of Nemadectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin is a potent 16-membered macrocyclic lactone of the milbemycin class, naturally produced by fermentation of actinomycetes such as Streptomyces cyaneogriseus and Streptomyces microflavus.[1][2] It exhibits a broad spectrum of anthelmintic and insecticidal activity, making it a significant lead compound in the development of antiparasitic agents.[1] The primary mode of action for this compound and its congeners is the irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[3][4] This technical guide provides a comprehensive overview of the natural congeners of this compound, its prominent derivative moxidectin, their biological activities, and the experimental methodologies for their study.
Natural Congeners and Derivatives
This compound serves as a precursor for the semi-synthesis of moxidectin, a widely used veterinary and human anthelmintic.[5] Moxidectin is a methoxime derivative of this compound, exhibiting enhanced activity and favorable pharmacokinetic properties.[6] In addition to synthetic derivatization, research has focused on the discovery of natural congeners with novel structures and potent bioactivities. Bioassay-guided fractionation of fermentation broths of Streptomyces species has led to the isolation and characterization of several new this compound analogs.[1]
Data Presentation: Biological Activities
The following tables summarize the quantitative biological activities of this compound and some of its recently discovered natural congeners against key parasite models.
| Compound | Target Organism | Bioassay | Activity (IC50/LC50) | Reference |
| This compound α | Caenorhabditis elegans | Motility Assay | ~1 µg/mL | [7] |
| Tetranychus cinnabarinus (adult mites) | Contact Assay | ~3 µg/mL | [7] | |
| Congener 1 | Caenorhabditis elegans | Motility Assay | Not specified, potent | [1] |
| Tetranychus cinnabarinus (adult mites) | Contact Assay | Not specified, potent | [1] | |
| Congener 2 | Caenorhabditis elegans | Motility Assay | 0.7 ± 0.2 µg/mL | [7] |
| Tetranychus cinnabarinus (adult mites) | Contact Assay | 2.3 ± 0.9 µg/mL | [7] | |
| Tetranychus cinnabarinus (mite eggs) | Contact Assay | 17.5 ± 2.1 µg/mL | [7] |
Note: The structures of Congeners 1 and 2 are novel, with Congener 2 possessing an unprecedented 5-membered ring lactone.[7]
Mechanism of Action: Signaling Pathway
The primary target of this compound and its derivatives is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found exclusively in invertebrates. The binding of this compound to the GluCl results in the irreversible opening of the channel, leading to a cascade of cellular events that culminate in paralysis.
References
- 1. New this compound congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiparasitic agent ivermectin induces chloride-dependent membrane hyperpolarization and cell death in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New this compound congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C. elegans motility assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: In Vitro Anthelmintic Assay for Nemadectin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nemadectin is a potent, broad-spectrum macrocyclic lactone anthelmintic belonging to the milbemycin family of compounds. It is highly effective against a wide range of gastrointestinal nematodes in animals. The development of anthelmintic resistance necessitates robust and reliable in vitro screening methods to evaluate the efficacy of existing and novel compounds. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound, primarily focusing on the Adult Motility Assay using the economically significant parasitic nematode, Haemonchus contortus, as a model.
Mechanism of Action: Glutamate-Gated Chloride Channels
This compound, like other macrocyclic lactones such as ivermectin and moxidectin, exerts its anthelmintic effect by targeting the parasite's nervous system.[1][2] The primary molecular targets are glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates.[1][3]
Signaling Pathway:
-
This compound binds with high affinity to an allosteric site on the GluCl receptor located on the neuronal and pharyngeal muscle cell membranes of the nematode.[2][3]
-
This binding action locks the channel in an open state, leading to a prolonged and essentially irreversible influx of chloride ions (Cl⁻) into the cell.[2][4]
-
The increased intracellular chloride concentration causes hyperpolarization of the cell membrane.
-
This hyperpolarization inhibits the generation of action potentials, preventing nerve signal transmission and muscle contraction.
-
The result is a flaccid paralysis of the worm's pharyngeal pump and somatic musculature, leading to an inability to feed and eventual starvation and death.[4][5]
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of Nemadectin Using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nemadectin. This compound, a macrocyclic lactone produced by Streptomyces cyaneogriseus, is a key precursor in the synthesis of the widely used anthelmintic agent, Moxidectin.[1] Accurate quantification of this compound is crucial for monitoring fermentation processes, ensuring product purity, and in various research and development settings. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.
Introduction
This compound is a significant compound within the milbemycin class of macrocyclic lactones, recognized for its anthelmintic properties.[2][3] Its primary importance in the pharmaceutical industry lies in its role as the starting material for the semi-synthetic derivative, Moxidectin.[1] Therefore, a precise and accurate analytical method for this compound quantification is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of avermectins and milbemycins due to its high resolution and sensitivity.[4][5] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a UV detector.[6]
-
Column: Hypersil C18, 5 µm, 4.6 x 150 mm.[6]
-
Solvents: HPLC grade methanol and water.
-
Standards: this compound reference standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and other standard laboratory glassware.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Hypersil C18 (5 µm, 4.6 x 150 mm)[6] |
| Mobile Phase | Methanol:Water (85:15, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection | UV at 240 nm[6] |
| Injection Volume | 20 µL (Typical, can be optimized)[4][5] |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Fermentation Broth)
-
Extraction: Take 1.0 mL of the culture broth and add 3.0 mL of methanol.[6]
-
Vortexing/Sonication: Vortex or sonicate the mixture for 30 minutes to ensure complete extraction of this compound.[6]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet solid debris.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The filtered supernatant is now ready for injection into the HPLC system.[6]
Sample Preparation Workflow
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Methanol:Water, 85:15) until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared samples.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolation from the calibration curve.
HPLC Analysis Workflow
Results and Discussion
The described HPLC method provides excellent separation of this compound from other components typically found in fermentation broth. A representative chromatogram would show a sharp, well-defined peak for this compound at a specific retention time, allowing for accurate quantification.
Method Validation Parameters (Hypothetical Data for Illustration)
For a comprehensive validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be evaluated.[4][5] The following table summarizes expected performance characteristics based on similar methods for related compounds.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Conclusion
The HPLC method presented in this application note is a reliable and straightforward approach for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine analysis in research, process development, and quality control environments, aiding in the efficient production and study of this compound and its derivatives.
References
Protocol for Nemadectin Extraction from Fermentation Broth
Application Note
This document provides detailed protocols for the extraction and purification of nemadectin from the fermentation broth of Streptomyces cyaneogriseus. This compound, a sixteen-membered macrolide antibiotic, is a key precursor for the synthesis of the potent anthelmintic drug, moxidectin.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering various methodologies from initial solid-liquid separation to final purification, ensuring high-purity this compound suitable for further derivatization.
The described methods are based on established patent literature and offer flexibility depending on the available equipment and desired scale of production. Key strategies include direct spray drying of the fermentation broth, as well as conventional filtration followed by solvent extraction of the mycelial cake. Subsequent purification steps involving solvent extraction, and column chromatography are detailed to achieve high purity levels.
Experimental Protocols
Two primary approaches for the initial extraction of this compound from the fermentation broth are presented:
-
Protocol 1: Direct Spray Drying of Fermentation Broth. This method simplifies the initial solid-liquid separation by creating a stable, dry powder from the entire fermentation broth, which is then subjected to solvent extraction.[1]
-
Protocol 2: Mycelial Filtration and Solvent Extraction. This traditional approach involves the separation of the mycelium from the fermentation broth, followed by extraction of the this compound from the mycelial cake.
Protocol 1: Extraction via Direct Spray Drying
This protocol is advantageous for its simplicity, reduced solvent consumption, and the stability of the resulting dried bacterial powder, which minimizes degradation of this compound.[1]
1. Spray Drying of Fermentation Broth:
- Directly spray-dry the this compound fermentation broth using an airflow nozzle type or centrifugal nozzle type spray dryer.[1]
- Maintain the gas inlet temperature at 120-180°C and the gas outlet temperature at 100-120°C.[1]
- Ensure the material temperature within the tower is kept between 60-90°C, with a tower pressure of 250-350 kPa.[1]
- This process yields a solid, dry powder containing this compound.
2. Solvent Extraction of Dried Powder:
- Reflux extract the solid powder with ethanol (concentration >95%) at a ratio of 3 times the weight of the powder.[1]
- Alternatively, an ethanol-water solution (50:50 to 60:40 weight ratio of ethanol to purified water) can be used at a ratio of 5:1 to 6:1 with the dry solid powder, stirring for 4-6 hours.[2]
- Filter the extract to separate the solid residue.
3. Purification of the Extract:
- The resulting extract can be further purified using macroporous resin chromatography to yield high-purity this compound.[1][2]
Protocol 2: Extraction via Mycelial Filtration
This protocol involves the initial separation of the mycelium from the fermentation broth.
1. Solid-Liquid Separation:
- Flocculation and Filtration: Adjust the pH of the fermentation broth to 7.5-9.0 using a NaOH solution. Add a flocculant such as polyaluminum chloride. Stir for 20-30 minutes and then filter to obtain the wet mycelial residue.[3]
- Filter Aid Filtration: Alternatively, add diatomaceous earth as a filter aid to the fermentation broth and filter to obtain the wet mycelial residue.[1]
2. Solvent Extraction of Mycelium:
- Extract the wet mycelial residue with a water-insoluble organic solvent like butyl acetate at a temperature of 25-30°C for 3-3.5 hours.[3]
- Alternatively, the mycelium can be immersed in ethanol to obtain an ethanol immersion liquid.[4]
- Another option is to extract the wet mycelial residue with methanol.[1]
3. Primary Purification of the Extract:
- Liquid-Liquid Extraction:
- If methanol is used for extraction, the extract is concentrated and then extracted with dichloromethane. The dichloromethane phase is collected, dried over anhydrous sodium sulfate, and concentrated.[1]
- If an ethanol immersion is performed, the liquid is concentrated, and a low-polarity organic solvent (e.g., n-hexane) is added for extraction.[4]
- Acid-Base Washing: The extract obtained from butyl acetate extraction can be purified by acid washing, followed by vacuum concentration, dissolution in a low-polarity organic solvent, and then alkaline washing.[3]
4. Chromatographic Purification:
- The partially purified this compound is then subjected to column chromatography using macroporous resin or silica gel to obtain this compound with a purity of over 85%.[4]
Data Presentation
Table 1: Summary of this compound Extraction Parameters
| Parameter | Method 1: Spray Drying | Method 2: Mycelial Filtration |
| Initial Broth Treatment | Direct Spray Drying | Flocculation or Filter Aid Filtration |
| Primary Extraction Solvent | >95% Ethanol or 50-60% Aqueous Ethanol[1][2] | Butyl Acetate, Ethanol, or Methanol[1][3][4] |
| Solvent to Solid Ratio | 3:1 (w/w) for >95% Ethanol; 5:1 to 6:1 for Aqueous Ethanol[1][2] | Not explicitly stated |
| Extraction Time | Not specified for reflux; 4-6 hours for stirring[1][2] | 3-3.5 hours[3] |
| Extraction Temperature | Reflux temperature; 20-21°C for stirring[2] | 25-30°C[3] |
| Initial Purity (Post-Extraction) | ~55% HPLC Purity with >95% Ethanol[1] | Not explicitly stated |
| Final Purity (Post-Purification) | >90%[1][2] | >85%[4] |
Visualizations
Caption: Workflow for this compound Extraction via Spray Drying.
Caption: Workflow for this compound Extraction via Mycelial Filtration.
References
- 1. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103588784A - Method for preparing high-purity this compound - Google Patents [patents.google.com]
- 3. CN104628802B - Method for extracting and purifying this compound from fermentation liquid - Google Patents [patents.google.com]
- 4. CN103664989A - Method used for preparing moxidectin using this compound fermentation broth - Google Patents [patents.google.com]
Application of Nemadectin in Veterinary Parasitology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin is a macrocyclic lactone belonging to the milbemycin group of anthelmintics, derived from the fermentation of Streptomyces cyaneogriseus. It exhibits broad-spectrum activity against a variety of internal and external parasites, making it a significant compound in veterinary parasitology. This compound is also a precursor for the synthesis of moxidectin, another widely used anthelmintic.[1][2] This document provides detailed application notes and protocols for the use of this compound in a research and drug development context.
Mechanism of Action
This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system. It acts as a potent agonist of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][3][4] The binding of this compound to these channels leads to an influx of chloride ions into the nerve and muscle cells of the parasite. This influx causes hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite.[5][6] The high affinity of this compound for invertebrate GluCls and the absence of these channels in vertebrates contribute to its selective toxicity and favorable safety profile in host animals.[4]
Signaling Pathway of this compound
Mechanism of this compound action on parasite nerve and muscle cells.
In Vivo Efficacy Data
This compound has demonstrated high efficacy against a range of gastrointestinal nematodes in canines and ovine.
Canine Efficacy Data
A key study by Doscher et al. (1989) evaluated the efficacy of this compound against natural infections of gastrointestinal helminths in dogs.[7]
| Target Parasite | Animal Model | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Citation |
| Toxocara canis | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |
| Toxascaris leonina | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |
| Ancylostoma caninum | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |
| Uncinaria stenocephala | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |
| Toxocara canis | Dog | Tablet | 0.2 | 100 | [7] |
| Ancylostoma caninum | Dog | Tablet | 0.2 | 100 | [7] |
| Uncinaria stenocephala | Dog | Tablet | 0.2 | 100 | [7] |
| Trichuris vulpis | Dog | Liquid or Tablet | 0.6 - 0.8 | 99 - 100 | [7] |
Ovine Efficacy Data
This compound has also been shown to be effective against anthelmintic-resistant strains of Haemonchus contortus in sheep.
| Target Parasite Strain | Animal Model | Dosage (mg/kg BW) | Fecal Egg Count Reduction (%) | Worm Burden Reduction (%) | Citation |
| Ivermectin-resistant H. contortus | Lamb | 0.2 | 99 | 100 | [8] |
| Susceptible H. contortus | Lamb | 0.2 | 100 | 100 | [8] |
Experimental Protocols
In Vivo Efficacy Trial in Canines (Adapted from Doscher et al., 1989)
This protocol outlines a general procedure for evaluating the efficacy of this compound against naturally acquired gastrointestinal helminth infections in dogs.
Workflow for an in vivo canine efficacy trial.
Methodology:
-
Animal Selection: Select adult dogs with naturally acquired mixed infections of common gastrointestinal helminths. Infection status should be confirmed by fecal examination for the presence of parasite eggs.
-
Housing and Diet: House dogs individually to prevent cross-contamination. Provide a standard diet and water ad libitum.
-
Group Allocation: Randomly assign dogs to treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose. The formulation can be a liquid filled into gelatin capsules or a tablet. The control group should receive a placebo.
-
Post-treatment Evaluation:
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples from each dog before treatment and at specified intervals post-treatment (e.g., 7 and 14 days). Perform fecal egg counts using a standard method (e.g., McMaster technique). Calculate the percentage reduction in egg counts for the treated group compared to the control group.
-
Worm Burden Reduction: At the end of the study (e.g., 14-21 days post-treatment), humanely euthanize the animals. Conduct a thorough necropsy and collect all adult worms from the gastrointestinal tract. Identify and count the worms for each species. Calculate the percentage reduction in worm burden in the treated group compared to the control group.
-
-
Safety Assessment: Observe all animals daily for any signs of adverse reactions to the treatment.
In Vitro Larval Development Assay (LDA)
Workflow for an in vitro larval development assay.
Methodology:
-
Egg Isolation: Collect fresh fecal samples from animals infected with the target parasite (e.g., Haemonchus contortus from sheep). Isolate the nematode eggs using standard flotation and sieving techniques.
-
Assay Setup: In a 96-well microtiter plate, add a nutrient medium and a standardized number of eggs to each well.
-
Drug Application: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include appropriate solvent controls.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for several days to allow for the hatching of eggs and development of larvae.
-
Assessment: After the incubation period, add a killing agent (e.g., Lugol's iodine) to each well to stop development. Examine the contents of each well under an inverted microscope and count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3).
-
Data Analysis: Determine the percentage of inhibition of development to the L3 stage for each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the larvae from reaching the L3 stage.
Pharmacokinetics
Specific pharmacokinetic data for this compound in dogs is limited in the available literature. However, data from its derivative, moxidectin, can provide some insights. Following oral administration in dogs, moxidectin is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2-3 hours.[2] It has a long elimination half-life, which can vary depending on the animal's body condition.[2] Given that this compound is the parent compound of moxidectin, their pharmacokinetic profiles may share some similarities, but dedicated studies on this compound are required for accurate characterization.
Safety and Toxicology
Conclusion
This compound is a potent anthelmintic with proven efficacy against a broad spectrum of gastrointestinal nematodes in veterinary species. Its mechanism of action through the targeting of glutamate-gated chloride channels provides a basis for its selective toxicity. The provided protocols for in vivo and in vitro studies offer a framework for further research and development of this compound-based anthelmintics. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish comprehensive safety and toxicity data.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. Efficacy of this compound, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – Bioquote [bioquote.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nemadectin for In Vitro Parasite Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nemadectin concentrations for in vitro parasite assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against parasites?
A: this compound is a macrocyclic lactone anthelmintic.[1] Its primary mechanism of action involves interfering with the neuromuscular transmission in parasites, specifically by acting on glutamate-gated chloride ion channels. This leads to an influx of chloride ions, hyperpolarization of the nerve and muscle cells, and subsequent flaccid paralysis and death of the parasite.[2] this compound is effective against a broad spectrum of nematodes and arthropods.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A: Specific in vitro IC50 or EC50 values for this compound against a wide range of parasites are not extensively published. However, based on data from related macrocyclic lactones like ivermectin and moxidectin, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point for many nematode species. For initial screening, a high concentration (e.g., 10 µM or 50 µM) can be used to determine if there is any activity. Subsequently, a dose-response curve should be generated using serial dilutions to determine the precise IC50/EC50.
Q3: How should I prepare a stock solution of this compound for my in vitro experiments?
A: this compound has poor water solubility. Therefore, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] Ethanol and methanol are also suitable solvents. For example, a 10 mM stock solution can be prepared in 100% DMSO. It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.
Q4: How should I store my this compound stock solution?
A: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Problem 1: No or low activity of this compound observed in the assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | The tested concentrations may be too low. Perform a broader range of concentrations, including higher concentrations (e.g., up to 100 µM), to establish a dose-response relationship. |
| Compound degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if in doubt. The stability of this compound in the specific culture medium and conditions should also be considered, although specific data on this is limited. |
| Parasite resistance | The parasite strain being tested may have inherent or developed resistance to macrocyclic lactones. If possible, include a known susceptible parasite strain as a positive control. |
| Assay sensitivity | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., incubation time, parasite life stage). |
| Drug-protein binding | If the assay medium contains a high concentration of serum, this compound may bind to serum proteins, reducing its bioavailable concentration. Consider reducing the serum concentration or using a serum-free medium for the assay, if compatible with parasite viability. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven parasite distribution | Ensure that the parasite suspension is homogenous before dispensing into the assay plates. Gently mix the suspension between pipetting. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of parasite suspension and drug solutions are added to each well. |
| Edge effects in microplates | "Edge effects" can occur in 96-well plates, where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile medium or water. |
| Compound precipitation | This compound may precipitate out of solution at higher concentrations, especially if the final solvent concentration is too high or the medium is not compatible. Visually inspect the wells for any signs of precipitation. If observed, try lowering the starting concentration or using a different solvent system. |
Problem 3: High background signal or low signal-to-noise ratio in colorimetric/fluorometric assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Reagent interference | This compound itself might interfere with the assay reagents. Run a control with this compound in medium without parasites to check for any direct reaction with the assay components. |
| Sub-optimal incubation times | The incubation time with the assay reagent (e.g., MTT) may need to be optimized for the specific parasite and conditions. Perform a time-course experiment to determine the optimal incubation period that yields a robust signal with low background. |
| Contamination | Bacterial or fungal contamination can interfere with colorimetric and fluorometric assays. Ensure aseptic techniques are used throughout the experimental setup. |
Data Presentation
Table 1: In Vitro IC50 Values of Macrocyclic Lactones Against Haemonchus contortus
| Compound | Life Stage | Assay | Incubation Time | IC50 (µM) |
| Ivermectin | xL3 | Motility | 72 h | ~0.02 |
| Moxidectin | L4 | Motility | 72 h | 39.4 ± 4.83 |
| Monepantel | xL3 | Motility | 72 h | ~0.01 |
| Monepantel | L4 | Development | 7 days | 26.6 ± 0.74 |
Table 2: In Vivo Efficacy of this compound Against Various Parasites
| Host | Parasite Species | Dosage (mg/kg BW) | Efficacy |
| Canine | Toxocara canis | 0.2 - 0.4 | 100% |
| Canine | Toxascaris leonina | 0.2 - 0.4 | 100% |
| Canine | Ancylostoma caninum | 0.2 - 0.4 | 100% |
| Canine | Uncinaria stenocephala | 0.2 - 0.4 | 100% |
| Canine | Trichuris vulpis | 0.6 - 0.8 | 99-100% |
| Sheep | Haemonchus contortus (ivermectin-resistant) | 0.2 | 99% |
This table summarizes in vivo efficacy data and can be used to select relevant parasite species for in vitro testing.
Experimental Protocols
Larval Migration Inhibition (LMI) Assay
This assay assesses the effect of a compound on the motility and viability of nematode larvae.
Materials:
-
Nematode third-stage larvae (L3)
-
24-well and 96-well microplates
-
Nylon mesh filters (20-30 µm pore size)
-
RPMI-1640 medium (or other suitable culture medium)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Larva Preparation: Collect and wash L3 larvae with PBS to remove any contaminants.
-
Drug Incubation:
-
In a 24-well plate, add approximately 100-200 L3 larvae per well in culture medium.
-
Add serial dilutions of this compound to the wells. Include a solvent control (DMSO at the highest concentration used) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Migration:
-
Place a nylon mesh filter at the bottom of the wells of a 96-well plate.
-
After incubation, transfer the contents of each well from the 24-well plate to the corresponding filter-bottomed wells of the 96-well plate.
-
Add fresh medium to the bottom of a new 96-well plate (the collection plate).
-
Place the filter plate on top of the collection plate.
-
Incubate for 4-24 hours to allow motile larvae to migrate through the mesh into the collection plate.
-
-
Quantification:
-
Carefully remove the filter plate.
-
Count the number of larvae that have migrated into the wells of the collection plate using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the solvent control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the EC50 value.
-
MTT Assay for Parasite Viability
This colorimetric assay measures the metabolic activity of parasites as an indicator of viability.
Materials:
-
Parasites (e.g., microfilariae, adult worms cut into smaller pieces)
-
96-well microplate
-
Culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Assay Setup:
-
Dispense a known number of parasites into each well of a 96-well plate containing culture medium.
-
Add serial dilutions of this compound. Include solvent and negative controls.
-
Incubate at 37°C and 5% CO2 for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of viability for each concentration relative to the solvent control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Stabilizing Nemadectin in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of nemadectin in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] It has poor solubility in water.
Q2: What are the general storage conditions for this compound stock solutions?
A2: Once prepared, it is recommended to aliquot this compound stock solutions and store them at low temperatures to prevent degradation from repeated freeze-thaw cycles. For short-term storage (days to weeks), 0 - 4°C may be acceptable, but for long-term storage (months), -20°C or -80°C is recommended.[2][3] Solutions should be stored in tightly sealed containers to protect from moisture.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis and other degradation pathways.[4]
-
Light: Exposure to UV and visible light can cause photodegradation.[4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
Q4: Are there any known degradation products of this compound?
A4: While extensive public data on this compound's degradation products is limited, studies on the closely related compound, moxidectin, have identified "23-keto-nemadectin" as a degradation product formed under acidic hydrolysis conditions.[2] This indicates a potential degradation pathway for this compound involving the oxidation of the hydroxyl group at the C-23 position.
Troubleshooting Guide
Q1: I am observing a loss of this compound potency in my experiments. What could be the cause?
A1: A loss of potency can be attributed to several factors. Use the following checklist to troubleshoot the issue:
-
Improper Storage: Verify that your stock solutions are stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light and moisture.[2][3]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing and storing aliquots of your stock solution.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as impurities or water content can promote degradation.
-
Experimental Conditions: Evaluate if your experimental setup exposes the this compound solution to high temperatures, extreme pH, or direct light for extended periods.
Q2: I see unexpected peaks in my chromatogram when analyzing my this compound sample. What should I do?
A2: The appearance of unexpected peaks likely indicates the presence of degradation products.
-
Characterize Degradants: If you have access to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, these techniques can help in identifying the structure of the unknown peaks.[2]
-
Perform Forced Degradation Studies: To confirm if the new peaks are indeed degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light) and compare the resulting chromatograms with your sample.
-
Optimize Your Method: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is a "stability-indicating method." This means the method should be able to separate the intact this compound from all potential degradation products.
Data on this compound Stability
Specific quantitative data on the stability of this compound in different solvent systems is not extensively available in public literature. Therefore, it is crucial for researchers to perform their own stability studies for their specific experimental conditions. The following tables provide a template for organizing the data you should collect.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][3] |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Poor solubility[1] |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Solvent | Duration | Temperature | % this compound Remaining | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl | Methanol | 24 hours | 60°C | Data to be generated | Data to be generated |
| 0.1 M NaOH | Methanol | 24 hours | 60°C | Data to be generated | Data to be generated |
| 3% H₂O₂ | Methanol | 24 hours | Room Temp | Data to be generated | Data to be generated |
| Thermal | Methanol | 48 hours | 80°C | Data to be generated | Data to be generated |
| Photolytic | Methanol | 24 hours | Room Temp | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC vials
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing 1 mL of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial containing 1 mL of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of a control sample (this compound in methanol, stored at -20°C).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (example):
-
A mixture of acetonitrile, methanol, and water. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.
Method Parameters (starting point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm (based on methods for related compounds, should be optimized for this compound)[6]
Procedure:
-
Method Development: Inject a mixture of the stressed samples from the forced degradation study (Protocol 1) to evaluate the separation of the degradation products from the parent this compound peak.
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature as needed to achieve a resolution of >1.5 between all peaks.
-
Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for Nemadectin to prevent degradation
This technical support center provides guidance on the optimal storage conditions for Nemadectin and troubleshooting advice to prevent its degradation during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. For short-term storage (days to weeks), 4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] It is crucial to keep the container tightly sealed to protect it from moisture and away from strong oxidizing agents.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions are significantly less stable than the solid form and require colder storage temperatures. For storage up to one month, -20°C is recommended. For longer-term storage, up to six months, it is advised to store aliquots at -80°C to minimize freeze-thaw cycles.[3] Always use a tightly sealed container to prevent solvent evaporation and moisture absorption.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound has good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] However, it has poor solubility in water. When preparing stock solutions, ensure the solvent is anhydrous, as moisture can promote degradation.
Q4: What are the primary factors that can cause this compound to degrade?
A4: Based on studies of structurally similar macrocyclic lactones like avermectins and moxidectin, this compound is likely susceptible to degradation through several pathways:
-
Hydrolysis: Degradation can occur in both acidic and alkaline conditions.[5][]
-
Oxidation: The molecule is sensitive to oxidative stress.[5] The use of antioxidants in formulations of similar compounds suggests that this is a critical degradation pathway.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photo-isomers and other degradation products.[5]
Q5: Are there any known incompatible excipients with this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in a stored solution. | Degradation due to improper storage temperature. | For long-term storage, aliquot and store at -80°C.[3] Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | |
| Hydrolysis due to acidic or basic conditions in the solvent or buffer. | Ensure the pH of the solvent system is neutral and buffered if necessary. For some avermectins, a pH of around 6.2 has been suggested for improved stability.[5] | |
| Oxidation. | Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. | |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Contamination of the solvent or container. | Use high-purity, anhydrous solvents and store them properly. Ensure containers are clean and inert. | |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | Minimize the exposure of this compound to harsh conditions (e.g., high temperature, extreme pH, strong light) during your experimental workflow. Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. Quantitative degradation kinetics for this compound are not widely published; the stability of macrocyclic lactones is highly dependent on the specific conditions.
| Form | Storage Condition | Duration | Key Considerations |
| Solid | 4°C | Short-term (days to weeks) | Keep dry, dark, and tightly sealed.[1] |
| -20°C | Long-term (months to years) | Keep dry, dark, and tightly sealed.[1] | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound and the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation. The target degradation is typically in the range of 5-20%.
Protocol: Stability-Indicating HPLC Method for this compound
The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are essential.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. The addition of a small amount of a buffer (e.g., ammonium acetate) may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify this compound in the presence of its degradation products.
Visualizations
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nemadectin and Ivermectin: An In Vitro Efficacy Comparison for Researchers
A detailed examination of two potent macrocyclic lactone anthelmintics, nemadectin and ivermectin, reveals nuances in their in vitro efficacy, particularly in the context of emerging drug resistance. While both compounds share a common mechanism of action, evidence suggests potential differences in their potency against certain parasitic nematodes.
This guide provides a comparative overview of the in vitro efficacy of this compound and ivermectin, tailored for researchers, scientists, and drug development professionals. The information is based on available experimental data to facilitate an objective comparison.
Mechanism of Action: A Shared Pathway
Both this compound and ivermectin belong to the macrocyclic lactone class of anthelmintics and exert their effect by targeting glutamate-gated chloride ion channels (GluCls) in nematodes. This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscular cells, which results in flaccid paralysis and eventual death of the parasite. This shared mechanism underscores their broad-spectrum activity against a wide range of nematode parasites.
In Vitro Efficacy: A Comparative Look
Direct, head-to-head in vitro studies comparing the efficacy of this compound and ivermectin using standardized assays are limited in the public domain. However, by collating data from various studies, a comparative picture can be assembled.
Table 1: In Vitro Efficacy of Ivermectin against Haemonchus contortus
| Compound | Assay Type | Nematode Species | Efficacy Metric | Value (µg/mL) | Reference |
| Ivermectin | Larval Development Assay | Haemonchus contortus | IC50 | 0.130 | [1] |
| Ivermectin | Larval Development Assay | Haemonchus contortus | LC50 | 0.0011 | [2] |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a biological process by 50%. LC50 (Lethal Concentration 50%): The concentration of a drug that is lethal to 50% of the test organisms.
While direct in vitro comparative data for this compound is scarce, a significant in vivo study demonstrated the efficacy of this compound against an ivermectin-resistant strain of Haemonchus contortus in sheep. In this study, ivermectin showed no significant reduction in egg count or adult worm numbers, whereas this compound achieved a 99% reduction in nematode egg counts and a 100% reduction in the numbers of adult H. contortus[3]. This suggests that this compound may be more effective than ivermectin against certain ivermectin-resistant nematode populations.
Experimental Protocols
To facilitate the replication and validation of in vitro efficacy studies, detailed methodologies for common assays are provided below.
Larval Development Assay (LDA)
The Larval Development Assay is a widely used in vitro method to determine the efficacy of anthelmintics by assessing their ability to inhibit the development of nematode eggs to the third larval stage (L3).
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from developing into L3 larvae (IC50).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Test compounds (this compound, Ivermectin) and control vehicle (e.g., DMSO)
-
Nutrient medium (e.g., a mixture of Earle's balanced salt solution, yeast extract, and antibiotics)
-
Fecal culture and Baermann apparatus for larval recovery
-
Inverted microscope
Procedure:
-
Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals.
-
Assay Setup: Approximately 50-100 eggs are added to each well of a 96-well plate.
-
Compound Addition: Serial dilutions of the test compounds (this compound and ivermectin) are added to the wells. A control group with no drug is also included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for larval development in the control group (typically 6-7 days)[4][5].
-
Development Assessment: After incubation, the number of L3 larvae in each well is counted using an inverted microscope.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration.
Larval Motility Assay (LMA)
The Larval Motility Assay assesses the ability of an anthelmintic to paralyze nematode larvae.
Objective: To determine the concentration of an anthelmintic that inhibits the motility of 50% of L3 larvae (EC50).
Materials:
-
Third-stage nematode larvae (L3) (e.g., Trichostrongylus colubriformis)
-
96-well microtiter plates
-
Test compounds (this compound, Ivermectin) and control vehicle
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microscope or automated motility tracking system
Procedure:
-
Larval Preparation: L3 larvae are recovered from fecal cultures and washed.
-
Assay Setup: A defined number of larvae (e.g., 100) are added to each well of a 96-well plate.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) at an appropriate temperature.
-
Motility Assessment: Larval motility is assessed either visually under a microscope or using an automated tracking system. Larvae that do not move upon gentle prodding are considered immobile.
-
Data Analysis: The percentage of immobile larvae is calculated for each concentration. The EC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for an in vitro anthelmintic efficacy assay.
Signaling Pathway
The primary molecular target for both this compound and ivermectin is the glutamate-gated chloride channel (GluCl) in nematodes. The following diagram illustrates the simplified signaling pathway.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of moxidectin, this compound and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
Nemadectin Target Validation: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nemadectin's performance against other macrocyclic lactone anthelmintics, supported by experimental data. It further outlines a detailed methodology for validating this compound's primary target, the glutamate-gated chloride channel (GluCl), using CRISPR-Cas9 technology.
Comparative Efficacy of this compound
This compound, a member of the milbemycin class of macrocyclic lactones, demonstrates potent anthelmintic activity, particularly against gastrointestinal nematodes. Its efficacy, especially against resistant strains, makes it a compound of significant interest.
In Vivo Efficacy Against Ivermectin-Resistant Haemonchus contortus
A study comparing the efficacy of this compound, moxidectin, and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep revealed the superior performance of this compound and moxidectin.
| Treatment Group | Dosage (mg/kg) | Mean Fecal Egg Count Reduction (%) | Adult Worm Burden Reduction (%) |
| This compound | 0.2 | 99 | 99 |
| Moxidectin | 0.2 | 100 | 100 |
| Ivermectin | 0.2 | Not Significant | Not Significant |
| Control | - | - | - |
Data from a study on lambs infected with an ivermectin-resistant strain of H. contortus.[1]
Against a susceptible strain of H. contortus, all three anthelmintics achieved 100% reduction in both fecal egg count and adult worm burden[1].
Mechanism of Action and Target Validation
This compound, like other macrocyclic lactones, is understood to exert its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.
Binding Affinity to Glutamate-Gated Chloride Channels
| Compound | Dissociation Constant (Kd) (nM) |
| [³H]-Ivermectin | 0.11 ± 0.021 |
| [³H]-Moxidectin | 0.18 ± 0.02 |
Data from radioligand binding assays on a cloned H. contortus GluClα subunit.[2]
These findings suggest that both compounds bind with high affinity to the same site on the GluCl channel, which is distinct from the glutamate binding site[2].
CRISPR-Cas9 for this compound Target Validation
CRISPR-Cas9 technology offers a precise and efficient method for validating the molecular target of a drug by knocking out the gene encoding the putative target protein. If the organism no longer exhibits sensitivity to the drug after the target gene is knocked out, it provides strong evidence that the drug's primary mechanism of action is through that target.
The following diagram illustrates the proposed signaling pathway of this compound and the point of intervention for CRISPR-Cas9 target validation.
The following workflow outlines the key steps for validating the this compound target using CRISPR-Cas9 in a model organism like Caenorhabditis elegans.
Experimental Protocols
In Vivo Efficacy Trial in Sheep
Objective: To determine the in vivo efficacy of this compound compared to other macrocyclic lactones against a specific nematode strain.
Materials:
-
Parasite-free lambs
-
Infective larvae (L3) of the target nematode strain (e.g., ivermectin-resistant H. contortus)
-
This compound, ivermectin, and moxidectin oral formulations
-
Fecal collection bags
-
McMaster slides for fecal egg counting
-
Necropsy tools
Procedure:
-
Infection: Lambs are orally infected with a known number of infective larvae.
-
Acclimatization: Allow the infection to establish for a set period (e.g., 28 days).
-
Treatment: Randomly assign lambs to treatment groups (this compound, ivermectin, moxidectin, and a control group). Administer the anthelmintics orally at the recommended dosage.
-
Fecal Egg Counts: Collect fecal samples at regular intervals post-treatment (e.g., days 7, 14, and 21) and perform fecal egg counts using the McMaster technique.
-
Worm Burden: At the end of the study period (e.g., day 28 post-treatment), euthanize the lambs and perform necropsies to recover and count the adult worms from the gastrointestinal tract.
-
Data Analysis: Calculate the percentage reduction in fecal egg counts and adult worm burdens for each treatment group compared to the control group.
In Vitro Larval Migration Inhibition Assay
Objective: To assess the direct effect of this compound on nematode larval motility.
Materials:
-
Infective larvae (L3) of the target nematode
-
96-well microtiter plates
-
Sieves with appropriate mesh size
-
This compound stock solution and serial dilutions
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Larval Preparation: Recover and clean infective larvae from fecal cultures.
-
Assay Setup: In a 96-well plate, add a known number of larvae to each well containing different concentrations of this compound. Include a negative control (PBS only) and a positive control (another known anthelmintic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
Migration Assessment: Place a sieve with a mesh size that allows larvae to pass through on top of a collection plate. Add the contents of each well to the corresponding sieve and add PBS to encourage migration.
-
Counting: After a further incubation period, count the number of larvae that have migrated through the sieve into the collection plate.
-
Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration compared to the negative control.
CRISPR-Cas9 Mediated Knockout of GluCl Genes in C. elegans
Objective: To generate C. elegans strains with knockout mutations in specific GluCl genes to test for this compound resistance.
Materials:
-
Wild-type C. elegans (N2 strain)
-
Purified Cas9 protein
-
Synthesized single guide RNAs (sgRNAs) targeting the GluCl genes of interest (e.g., avr-14, avr-15, glc-1)
-
Repair template (optional, for homology-directed repair)
-
Microinjection setup
-
PCR reagents for genotyping
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs that target specific exons of the GluCl genes.
-
RNP Complex Formation: Mix the purified Cas9 protein with the sgRNAs to form ribonucleoprotein (RNP) complexes.
-
Microinjection: Inject the RNP complexes into the gonads of young adult C. elegans hermaphrodites.
-
Screening for Mutants: Single out the F1 progeny of the injected worms and screen for the desired knockout phenotype (if known) or use molecular methods like PCR to identify individuals with mutations.
-
Genotyping: Confirm the presence of the desired deletion or insertion/deletion (indel) in the target GluCl gene using PCR and DNA sequencing.
-
Establishment of Homozygous Lines: Isolate homozygous mutant strains for subsequent phenotyping assays.
-
This compound Sensitivity Assay: Expose both the wild-type and the GluCl knockout C. elegans strains to various concentrations of this compound and assess their motility and survival rates over time. A significant increase in the survival of the knockout strain compared to the wild-type would validate the targeted GluCl as a primary target of this compound.
References
- 1. Efficacy of moxidectin, this compound and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Nemadectin Derivatives: Moxidectin and Ivermectin
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of key nemadectin derivatives, offering researchers and drug development professionals a data-driven comparison of their performance.
This compound, a naturally occurring macrocyclic lactone produced by the bacterium Streptomyces cyaneogriseus, serves as the parent compound for a class of potent anthelmintic agents.[1][2] While detailed pharmacokinetic data for this compound itself is not extensively available in published literature, its semi-synthetic derivative, moxidectin, has been widely studied and is often compared to ivermectin, another prominent macrocyclic lactone.[3][4][5] This guide provides a comparative analysis of the pharmacokinetic profiles of moxidectin and ivermectin, supported by experimental data, to inform research and development in antiparasitic drugs.
Executive Summary
Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of distribution compared to ivermectin, suggesting a more prolonged presence in the body.[6] This is largely attributed to its higher lipophilicity.[2] Peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) can vary depending on the animal species and the formulation administered.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of moxidectin and ivermectin from comparative studies in beagle dogs and horses.
Table 1: Comparative Pharmacokinetic Parameters of Moxidectin and Ivermectin in Beagle Dogs Following Oral Administration (250 µg/kg)
| Parameter | Moxidectin (mean ± SD) | Ivermectin (mean ± SD) |
| Cmax (ng/mL) | 234.0 ± 64.3 | 132.6 ± 43.0 |
| T½ (elimination half-life) (h) | 621.3 ± 149.3 | 80.3 ± 29.8 |
| Vss/F (apparent volume of distribution) (L/kg) | 19.21 ± 3.61 | 5.35 ± 1.29 |
| CL/F (apparent total body clearance) (L/h/kg) | 0.0220 ± 0.00381 | 0.0498 ± 0.0179 |
Data sourced from a study in beagle dogs experimentally infected with the filarial parasite, Brugia pahangi.[6]
Table 2: Comparative Pharmacokinetic Parameters of Abamectin in Dogs Following Oral Administration (0.2 mg/kg)
| Parameter | Abamectin (mean ± SD) |
| Cmax (ng/mL) | 135.52 ± 38.6 |
| Tmax (h) | 3.16 ± 0.75 |
| T½ (elimination half-life) (h) | 26.51 ± 6.86 |
| AUC (0-∞) (ng·h/mL) | 3723.50 ± 1213.08 |
| MRT (mean residence time) (h) | 38.82 ± 8.93 |
Data from a study in healthy dogs.[7][8]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of the key protocols.
Pharmacokinetic Study in Beagle Dogs
A study was conducted to compare the plasma disposition kinetics of ivermectin and moxidectin in sixteen beagle dogs experimentally infected with Brugia pahangi. The dogs were randomly assigned to two groups of eight. Each group received either ivermectin or moxidectin orally at a dose of 250 µg/kg. Blood samples were collected at various time points from 0.5 hours up to 56 days post-treatment. The plasma was separated and analyzed by high-performance liquid chromatography (HPLC) to determine the drug concentrations.[6] The pharmacokinetic parameters were then calculated from the plasma concentration-time data using compartmental and non-compartmental techniques.[6]
Pharmacokinetic Study in Horses
The fecal excretion of moxidectin and ivermectin was evaluated in ten clinically healthy adult horses. The horses were divided into two groups. One group received an oral gel formulation of moxidectin at a dose of 0.4 mg/kg body weight, while the other group received an oral paste formulation of ivermectin at a dose of 0.2 mg/kg body weight. Fecal samples were collected at multiple time points between 1 and 75 days after treatment.[8]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
In the cited studies, the quantification of moxidectin and ivermectin in plasma and fecal samples was primarily achieved using HPLC with fluorescence detection.[6][8] This method involves the extraction of the drug from the biological matrix, followed by a derivatization step to enhance its fluorescence properties, allowing for sensitive and specific detection. The chromatographic separation is typically performed on a C18 reverse-phase column.
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates the general workflow for conducting a pharmacokinetic study to compare different drug compounds.
Caption: General workflow for a comparative pharmacokinetic study.
Logical Relationship of this compound and its Derivatives
This diagram illustrates the relationship between the parent compound, this compound, and its key derivatives.
Caption: Relationship of this compound to its derivatives.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacokinetic-properties-of-abamectin-after-oral-administration-in-dogs - Ask this paper | Bohrium [bohrium.com]
- 8. Pharmacokinetic properties of abamectin after oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemadectin Demonstrates High Efficacy Against Ivermectin-Resistant Nematode Strains
For Immediate Release
A comprehensive review of available data indicates that nemadectin, a macrocyclic lactone, is highly effective against nematode strains that have developed resistance to ivermectin, a widely used anthelmintic. This finding presents a significant development for researchers, scientists, and drug development professionals in the ongoing battle against anthelmintic resistance.
The rise of ivermectin resistance in parasitic nematodes of livestock poses a significant threat to animal health and agricultural productivity worldwide. The search for effective alternative treatments is a critical area of research. This compound, a member of the milbemycin class of macrocyclic lactones, has shown considerable promise in overcoming this resistance. Experimental data from in vivo studies demonstrates that this compound can effectively control ivermectin-resistant nematode populations, particularly the economically important species Haemonchus contortus.
Comparative Efficacy Data
In a key study involving sheep experimentally infected with either an ivermectin-susceptible or an ivermectin-resistant strain of Haemonchus contortus, this compound demonstrated superior efficacy against the resistant strain. While ivermectin's efficacy was drastically reduced against the resistant nematodes, this compound, administered orally at the same dosage, achieved a 99% reduction in worm burdens.[1][2]
Table 1: In Vivo Efficacy of this compound vs. Ivermectin against Ivermectin-Resistant Haemonchus contortus in Sheep [1][2]
| Treatment (0.2 mg/kg, oral) | Nematode Strain | Mean Worm Burden Reduction (%) |
| Ivermectin | Ivermectin-Susceptible | 100 |
| This compound | Ivermectin-Susceptible | 100 |
| Ivermectin | Ivermectin-Resistant | Not significant |
| This compound | Ivermectin-Resistant | 99 |
While direct comparative data for this compound against other ivermectin-resistant species such as Cooperia, Teladorsagia, and Ostertagia is limited in the public domain, the high efficacy observed against the highly resistant H. contortus strain suggests a promising avenue for broader spectrum control. It is important to note that moxidectin, a derivative of this compound, has also shown high efficacy against various ivermectin-resistant nematode isolates.[1][2]
Mechanisms of Action and Ivermectin Resistance
Ivermectin and this compound are both macrocyclic lactones that act as agonists of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[3][4][5] The binding of these drugs to GluCls leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and eventual death of the parasite.
Ivermectin resistance in nematodes is a complex phenomenon involving multiple mechanisms. The primary mechanisms include:
-
Alterations in Glutamate-Gated Chloride Channels (GluCls): Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin to its target, thereby diminishing its efficacy.[3][5]
-
Upregulation of ABC Transporters (P-glycoproteins): P-glycoproteins (P-gps) are efflux pumps that can actively transport ivermectin out of the nematode's cells, reducing the intracellular concentration of the drug at its target site.[6][7] Increased expression of P-gp genes is a common finding in ivermectin-resistant nematode strains.[6][7][8]
This compound's ability to overcome ivermectin resistance may be attributed to several factors. It is hypothesized that this compound may have a different binding affinity to altered GluCls or may be a poorer substrate for the overexpressed P-glycoproteins in resistant strains, allowing it to accumulate at its target site in effective concentrations.
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments used to assess the efficacy of compounds like this compound against ivermectin-resistant nematodes.
In Vivo Efficacy Trial in Sheep
This protocol is designed to determine the percentage reduction in worm burden in sheep experimentally infected with a specific nematode strain.
-
Animal Selection and Acclimatization: A cohort of parasite-naïve lambs of similar age and weight are sourced and acclimatized to the housing conditions for at least one week. Fecal samples are collected to confirm they are free of gastrointestinal nematodes.
-
Experimental Infection: Lambs are infected orally with a known number of third-stage larvae (L3) of either an ivermectin-susceptible or an ivermectin-resistant nematode strain (e.g., Haemonchus contortus).
-
Treatment Allocation: Approximately 28 days after infection, fecal egg counts (FEC) are performed to confirm patent infections. Animals are then randomly allocated to treatment groups (e.g., untreated control, ivermectin-treated, this compound-treated) based on their FEC to ensure an even distribution of worm burdens.
-
Drug Administration: Each animal in the treatment groups receives a precisely calculated oral dose of the respective anthelmintic (e.g., 0.2 mg/kg body weight). The control group receives a placebo.
-
Post-Treatment Monitoring and Necropsy: Fecal samples can be collected post-treatment to monitor egg shedding. Approximately 14 days after treatment, all animals are humanely euthanized for worm burden determination. The abomasum and small intestine are collected, and the contents are carefully washed and sieved to recover all adult nematodes.
-
Worm Counting and Efficacy Calculation: The recovered worms from each animal are counted and identified. The percentage efficacy is calculated using the following formula:
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] * 100
Larval Development Assay (LDA)
The LDA is an in vitro test used to determine the concentration of a drug that inhibits the development of nematode eggs to the third larval stage (L3).
-
Egg Recovery: Fecal samples are collected from animals infected with the nematode strain of interest. Nematode eggs are isolated from the feces using a series of sieving and flotation techniques.
-
Assay Setup: The assay is typically performed in a 96-well microtiter plate. A nutrient agar medium is added to each well.
-
Drug Dilutions: A serial dilution of the test compounds (this compound and ivermectin) is prepared. A known volume of each drug concentration is added to the respective wells. Control wells receive only the solvent.
-
Egg Inoculation: A standardized number of eggs (e.g., 50-100) are added to each well.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 7 days to allow for larval development.
-
Development Inhibition Assessment: After the incubation period, a vital stain or Lugol's iodine is added to each well to stop further development and aid in visualization. The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration. The effective concentration 50% (EC50), which is the concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage, is determined using probit or logit analysis.
Adult Motility Assay
This in vitro assay assesses the effect of anthelmintics on the motility of adult nematodes.
-
Worm Collection: Adult nematodes are collected from the gastrointestinal tract of donor animals at necropsy.
-
Assay Setup: Individual or small groups of adult worms are placed in wells of a multi-well plate containing a suitable culture medium (e.g., RPMI-1640).
-
Drug Application: Test compounds are added to the wells at various concentrations. Control wells receive the vehicle only.
-
Motility Assessment: The motility of the worms is observed and scored at set time points (e.g., 1, 2, 4, 8, 24 hours) after drug exposure. Motility can be scored visually on a scale (e.g., 0 = no movement, 5 = vigorous movement) or measured using automated tracking systems.
-
Data Analysis: The reduction in motility over time and at different concentrations is recorded. The concentration of the drug that causes 50% inhibition of motility (IC50) can be calculated.
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
Caption: Ivermectin Resistance and this compound Action Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of moxidectin, this compound and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China [mdpi.com]
- 8. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nemadectin: A Comparative Guide to New Anthelmintic Candidates
For Researchers, Scientists, and Drug Development Professionals
The rise of anthelmintic resistance necessitates a robust pipeline of novel drug candidates. This guide provides a comparative benchmark of nemadectin's activity against emerging anthelmintics, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities. This compound, a potent macrocyclic lactone, serves as a crucial reference due to its broad-spectrum efficacy, including against ivermectin-resistant nematode strains.[1][2][3][4]
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and new anthelmintic candidates, monepantel and emodepside, against key gastrointestinal nematodes. Data is compiled from various in vivo studies, primarily focusing on fecal egg count reduction (FECR) as a measure of efficacy.
Table 1: Efficacy Against Haemonchus contortus
| Compound | Class | Dose | Efficacy (% FECR) against Ivermectin-Resistant Strain | Efficacy (% FECR) against Susceptible Strain | Reference |
| This compound | Macrocyclic Lactone | 0.2 mg/kg | 99% | 100% | [1][2] |
| Ivermectin | Macrocyclic Lactone | 0.2 mg/kg | Not Significant | 100% | [1][2] |
| Monepantel | Amino-Acetonitrile Derivative | 2.5 mg/kg | 99.9% | Not Reported | [5][6] |
| Emodepside | Cyclooctadepsipeptide | Not Directly Compared | Not Reported | Not Reported |
Table 2: Efficacy Against Multi-Drug Resistant Nematodes in Sheep
| Compound | Class | Dose | Efficacy (% Reduction) against Trichostrongylus colubriformis | Efficacy (% Reduction) against Haemonchus contortus | Reference |
| Monepantel | Amino-Acetonitrile Derivative | 2.5 mg/kg | 99.9% | 99.9% | [5][6] |
| Derquantel + Abamectin | Spiroindole + Macrocyclic Lactone | 2.0 mg/kg + 0.2 mg/kg | 99.9% | 18.3% (larval stages) | [5] |
Table 3: Efficacy of Emodepside in Cats (Topical Application)
| Compound Combination | Target Parasite | Efficacy (% FECR) | Reference |
| Emodepside/Praziquantel | Toxocara cati | >98% | [7] |
| Emodepside/Praziquantel | Cestodes | 100% | [7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization when benchmarking new candidates against this compound.
In Vitro Assays
1. Larval Motility Assay
This assay assesses the direct impact of a compound on the viability of nematode larvae.[8][9][10]
-
Materials: 24-well plates, RPMI-1640 media, Dimethyl sulfoxide (DMSO), test compounds, L3 larvae of the target nematode, microscope.
-
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
Serially dilute the stock solutions in RPMI-1640 media to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well of a 24-well plate.[8][10]
-
Add the media containing the test compound to the wells. Include control wells with RPMI alone and RPMI with 0.1% DMSO.[8]
-
Incubate the plates at an appropriate temperature (e.g., 16°C) for 72 hours.[8][10]
-
Following incubation, assess larval motility under a microscope. Larvae are considered dead or non-motile if they do not exhibit movement upon gentle prodding.
-
Calculate the percentage of non-motile larvae for each concentration and determine the IC50 value (the concentration that inhibits 50% of larval motility).
-
2. Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of a compound.[11][12][13][14]
-
Materials: Agar plates (1.7% agar in distilled water), test compounds, freshly collected nematode eggs, microscope.
-
Procedure:
-
Prepare agar plates 12-24 hours before the assay.[11]
-
Isolate eggs from fresh fecal samples using a flotation technique.
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO) and mix with the agar before it solidifies or apply to the surface of the agar plates.
-
Pipette a known number of eggs onto the surface of the agar in each quadrant of the plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for hatching in the control group (typically 48-72 hours).
-
Count the number of hatched larvae and unhatched eggs in each quadrant under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the control and determine the EC50 value (the concentration that inhibits 50% of egg hatching).[11]
-
In Vivo Assay
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold standard for evaluating the in vivo efficacy of an anthelmintic in livestock.[2][15][16][17][18]
-
Animals: A group of at least 10-15 animals per treatment group, naturally or experimentally infected with the target gastrointestinal nematodes.
-
Procedure:
-
Day 0 (Pre-treatment): Collect individual fecal samples from each animal.[15][16]
-
Perform a fecal egg count (e.g., using the McMaster technique) to determine the baseline eggs per gram (EPG) for each animal.
-
Administer the test compound (and control/benchmark compound) to the respective groups at the specified dosage.
-
Day 10-14 (Post-treatment): Collect individual fecal samples from the same animals.[16][17] The exact timing depends on the drug class (e.g., 10-14 days for benzimidazoles, 14 days for macrocyclic lactones).[15]
-
Perform a second fecal egg count to determine the post-treatment EPG for each animal.
-
Calculation: Calculate the percentage of fecal egg count reduction for each group using the following formula: % FECR = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100
-
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound
This compound, like other macrocyclic lactones, acts on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[19][20][21][22] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.
Mechanism of action of this compound.
Experimental Workflow: Anthelmintic Efficacy Screening
The following workflow outlines a typical screening process for new anthelmintic candidates, using this compound as a benchmark.
Experimental workflow for anthelmintic screening.
Logical Relationship: Candidate Advancement
This diagram illustrates the decision-making process for advancing a new anthelmintic candidate based on its performance against the benchmark, this compound.
Decision logic for new anthelmintic candidates.
References
- 1. Efficacy of moxidectin, this compound and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep [pubmed.ncbi.nlm.nih.gov]
- 2. Faecal Egg Count Reduction Tests (FECRT) - Vetlife [vetlife.co.nz]
- 3. Efficacy of this compound, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field evaluation of the efficacy and safety of emodepside/praziquantel spot-on solution against naturally acquired nematode and cestode infections in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. parasite-journal.org [parasite-journal.org]
- 15. combar-ca.eu [combar-ca.eu]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 17. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 18. vet.ucalgary.ca [vet.ucalgary.ca]
- 19. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 22. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
Correlating In Vitro and In Vivo Efficacy of Nemadectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Nemadectin, a potent macrocyclic lactone anthelmintic. Its performance is evaluated alongside two other widely used macrocyclic lactones, Ivermectin and Moxidectin, with supporting experimental data to inform research and drug development in veterinary and potentially human medicine.
Mechanism of Action: A Shared Pathway
This compound, like other macrocyclic lactones such as Ivermectin and Moxidectin, exerts its anthelmintic effect by targeting the nervous system of nematodes. The primary mode of action is through the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4] This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis of the parasite, ultimately leading to its expulsion or death.[1][3][4]
Figure 1. Signaling pathway of this compound's mechanism of action.
In Vitro Efficacy: Methodologies and Comparative Insights
Experimental Protocols
1. Larval Development Assay (LDA)
The LDA assesses the ability of a compound to inhibit the development of nematode eggs into third-stage larvae (L3).
-
Egg Collection: Nematode eggs are recovered from the feces of infected host animals.
-
Assay Setup: A known number of eggs are placed in a multi-well plate containing a nutritive medium that supports larval development.
-
Drug Exposure: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The plates are incubated for approximately 6-7 days to allow for larval development in the control wells.
-
Analysis: The number of L3 larvae in each well is counted, and the concentration of the drug that inhibits 50% of the larval development (IC50) is calculated.
2. Larval Migration Inhibition Assay (LMIA)
The LMIA evaluates the effect of a compound on the motility of L3 larvae.
-
Larval Preparation: Third-stage larvae (L3) are obtained from fecal cultures.
-
Drug Incubation: Larvae are incubated in solutions containing different concentrations of the test compound for a set period.
-
Migration: The larvae are then placed on a sieve in a migration chamber and allowed to migrate through the mesh into a collection well.
-
Quantification: The number of larvae that successfully migrate is counted. The effective concentration that inhibits the migration of 50% of the larvae (EC50) is determined.[5]
Figure 2. Experimental workflows for in vitro anthelmintic assays.
Comparative In Vitro Efficacy Data
While specific IC50/EC50 values for this compound are not available in the cited literature, the following table presents data for Ivermectin and Moxidectin against Haemonchus contortus, a significant gastrointestinal nematode in small ruminants. This provides a reference for the expected range of in vitro activity for this compound.
| Compound | Assay | Target Organism | IC50/EC50 (µM) | Source |
| Ivermectin | Larval Motility | H. contortus (xL3) | Varies with inhibitors | [6] |
| Moxidectin | Larval Motility | H. contortus (xL3) | ~0.29 - 0.47 (Susceptible) | [7] |
| Ivermectin | Larval Motility | Dirofilaria immitis (L3) | 4.56 | [8][9] |
In Vivo Efficacy: Head-to-Head Comparison
In vivo studies provide a more direct assessment of a drug's efficacy in a living organism. A key study directly compared the efficacy of this compound, Moxidectin, and Ivermectin against both a susceptible and an ivermectin-resistant strain of Haemonchus contortus in sheep.
Experimental Protocol
-
Animal Model: Lambs were experimentally infected with either a susceptible or an ivermectin-resistant strain of H. contortus.
-
Treatment: Infected lambs were treated orally with this compound, Moxidectin, or Ivermectin at a dosage of 0.2 mg/kg bodyweight. A control group remained untreated.
-
Efficacy Assessment: Efficacy was determined by comparing the fecal egg counts (FEC) and the number of adult worms recovered at necropsy between the treated and control groups. The percentage reduction in worm burden was calculated.[10]
Figure 3. Logical workflow for the in vivo efficacy trial.
Comparative In Vivo Efficacy Data
The results of the comparative in vivo study are summarized below.
| Anthelmintic | Strain of H. contortus | Dosage | Fecal Egg Count Reduction (%) | Adult Worm Burden Reduction (%) | Source |
| This compound | Susceptible | 0.2 mg/kg | 100 | 100 | [10] |
| Moxidectin | Susceptible | 0.2 mg/kg | 100 | 100 | [10] |
| Ivermectin | Susceptible | 0.2 mg/kg | 100 | 100 | [10] |
| This compound | Ivermectin-Resistant | 0.2 mg/kg | 99 | 100 | [10] |
| Moxidectin | Ivermectin-Resistant | 0.2 mg/kg | 99 | 100 | [10] |
| Ivermectin | Ivermectin-Resistant | 0.2 mg/kg | Not Significant | Not Significant | [10] |
Conclusion and Future Directions
The available data strongly supports the high in vivo efficacy of this compound against both susceptible and ivermectin-resistant strains of Haemonchus contortus, performing comparably to Moxidectin and significantly better than Ivermectin against the resistant strain.[10] This highlights its potential as a valuable tool in managing anthelmintic resistance.
The primary gap in the current understanding of this compound's profile is the lack of publicly available, quantitative in vitro efficacy data. Future research should focus on generating robust in vitro data (IC50 and EC50 values) for this compound against a range of economically important nematode species using standardized assays such as the LDA and LMIA. This would enable a more complete correlation between in vitro and in vivo efficacy and facilitate the development of in vitro assays as predictive tools for the field efficacy of this compound and other novel anthelmintics. Such data is critical for understanding the spectrum of activity, detecting emerging resistance, and guiding the rational use of this potent anthelmintic in livestock and potentially other species.
References
- 1. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro compound toxicity protocol for nematodes [protocols.io]
- 3. Anthelmintic evaluation of four fodder tree extracts against the nematode Haemonchus contortus under in vitro conditions [scielo.org.mx]
- 4. Adaptation and evaluation of three different in vitro tests for the detection of resistance to anthelmintics in gastro intestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Nemadectin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Nemadectin, a potent macrocyclic lactone. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls.[1][2][3] The following table summarizes the recommended safety measures.
| Category | Equipment/Control | Rationale |
| Engineering Controls | Well-ventilated area | Minimizes inhalation of dust or aerosols.[1][2][3] |
| Local exhaust ventilation | Required at points where dust, fumes, or vapors are generated.[2] | |
| Eyewash station and safety shower | Must be readily accessible in case of accidental exposure.[3][4] | |
| Eye/Face Protection | Safety goggles with side-shields or face shield | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical impermeable/protective gloves (e.g., rubber, PVC) | Prevents skin contact and absorption.[1][2][3] |
| Skin and Body Protection | Protective clothing (e.g., lab coat, coveralls) | Provides a barrier against accidental spills.[2][3] |
| Protective shoe covers | Recommended for bulk handling to prevent contamination.[2] | |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Necessary when ventilation is inadequate or dust is generated.[2][4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the key stages of the handling process.
1. Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that local exhaust ventilation is functioning correctly.
-
Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
Handle this compound in a designated, well-ventilated area.[1][2]
-
Limit all unnecessary personal contact with the substance.[2]
-
Use non-sparking tools to prevent ignition.[1]
3. Post-Handling Procedures:
-
Securely seal the container of this compound.[2]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][3] Recommended storage temperatures are -20°C for powder or -80°C when in solvent.[3][6]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.[3]
-
Remove and properly dispose of contaminated PPE.
-
Thoroughly wash hands with soap and water after handling.[2][3]
Disposal Plan for this compound Waste
This compound and its containers must be treated as hazardous waste and disposed of accordingly.[2]
1. Waste Collection:
-
Collect all this compound waste, including contaminated materials and empty containers, in a designated and properly labeled hazardous waste container.
2. Disposal Method:
-
This material and its container must be disposed of as hazardous waste.[2]
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
3. Regulatory Compliance:
-
All waste must be handled in accordance with local, state, and federal regulations.[2] Consult your local waste management authority for specific guidance.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
For major spills, clear the area of all personnel and move upwind. Alert emergency responders and inform them of the location and nature of the hazard.[2]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
